molecular formula C15H16BrN3OS B11539086 2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11539086
M. Wt: 366.3 g/mol
InChI Key: VDDZBQAZMSTLAM-UHFFFAOYSA-N
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Description

2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a cyclohexyl group, and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 5-cyclohexyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The thiadiazole ring’s reactivity also plays a crucial role in its biological activity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H16BrN3OS

Molecular Weight

366.3 g/mol

IUPAC Name

2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H16BrN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)

InChI Key

VDDZBQAZMSTLAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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